Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate
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Overview
Description
Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate is an organic compound with a complex structure. It is often used in various chemical reactions and has applications in different scientific fields. The compound is known for its stability and reactivity, making it a valuable substance in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate can be achieved through several methods. One common approach involves the reaction of ethyl 2-methyl-2-hydroxypropanoate with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency. The final product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate involves its reactivity with various nucleophiles and electrophiles. The ester group is particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate: Similar in structure but contains a boronic acid ester group.
tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate: Contains a piperidine ring, making it more rigid and less reactive
These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
6309-76-8 |
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Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methylpropanoate |
InChI |
InChI=1S/C11H20O5/c1-6-14-9(12)8(3)16-11(4,5)10(13)15-7-2/h8H,6-7H2,1-5H3 |
InChI Key |
VWEYPKUMMPDNFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC(C)(C)C(=O)OCC |
Origin of Product |
United States |
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